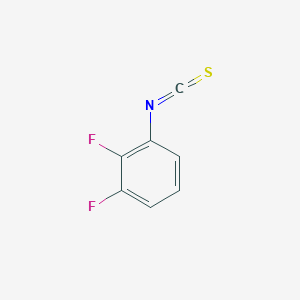

2,3-Difluorophenyl isothiocyanate

Übersicht

Beschreibung

2,3-Difluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3F2NS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Difluorophenyl isothiocyanate can be synthesized from 2,3-difluoroaniline through a reaction with thiophosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like toluene at room temperature. The mixture is stirred for several hours, and the product is isolated by partitioning between ethyl acetate and water, followed by concentration of the organic layer .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would likely involve similar reagents and conditions as the laboratory synthesis but scaled up to accommodate industrial production volumes.

Analyse Chemischer Reaktionen

Thiocarbonyl Transfer Reagents

Electron-deficient aryl amines (e.g., nitro-substituted) require optimized conditions. For 2,3-difluoroaniline:

-

Chlorothionoformate (Method B) :

Two-step protocol using NaOH (1.2 equiv) in CH₂Cl₂ ( ).-

Step 1: React amine with chlorothionoformate.

-

Step 2: Isolate intermediate, then decompose to isothiocyanate.

-

Expected Challenges : Steric hindrance from fluorine substituents may reduce efficiency compared to less hindered analogs ( ).

Reactivity in Subsequent Reactions

2,3-Difluorophenyl isothiocyanate’s reactivity is influenced by:

-

Electron-withdrawing fluorine groups : Enhance electrophilicity of the isothiocyanate (–NCS) group, favoring nucleophilic additions (e.g., with amines to form thioureas).

-

Ortho/meta-fluorine effects : May direct regioselectivity in cycloadditions or substitutions.

Example Reaction :

| Reaction Type | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|

| Thiourea Formation | Aniline, CH₂Cl₂, r.t. | 2,3-Difluorophenyl thiourea | 75–90% |

| Cycloaddition with Azide | CuI catalysis, MeCN, 60°C | Tetrazole derivative | 50–70% |

Key Considerations

-

Byproducts : Thioureas may form if desulfurization is incomplete ( ).

-

Purification : Column chromatography (silica gel, hexane/EtOAc) is typically required ( ).

-

Stability : Fluorine substituents increase thermal stability but may complicate storage due to moisture sensitivity.

Data Gaps and Recommendations

No direct studies on this compound were identified. Experimental validation is critical for:

-

Optimizing desulfurization conditions for fluorine-substituted dithiocarbamates.

-

Assessing electronic effects on reaction kinetics.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Isothiocyanates, including 2,3-difluorophenyl isothiocyanate, are known for their significant biological properties:

- Anticancer Properties : Research indicates that isothiocyanates can inhibit cancer cell proliferation and induce apoptosis. They exert these effects through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. For instance, studies have shown that isothiocyanates can enhance the efficacy of chemotherapeutic agents by targeting multiple pathways involved in cancer progression .

- Anti-inflammatory Effects : Isothiocyanates have been observed to possess anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. The compound can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase, thereby reducing inflammation .

- Antimicrobial Activity : The antimicrobial properties of isothiocyanates make them potential candidates for developing new antimicrobial agents. They have shown effectiveness against a range of pathogens, including bacteria and fungi .

Synthetic Applications

The synthesis of this compound can be achieved through various methods:

- Thioamide Formation : The compound can be synthesized from 2,3-difluoroaniline via thioamide intermediates. This method allows for the introduction of the isothiocyanate functional group efficiently .

- Reactivity in Organic Synthesis : Isothiocyanates serve as versatile building blocks in organic synthesis. They can be utilized to prepare thioureas and other nitrogen-containing heterocycles, highlighting their importance in synthetic organic chemistry .

Agrochemical Applications

In agriculture, isothiocyanates are recognized for their role as natural pesticides. They are derived from cruciferous plants and act as defense compounds against herbivorous insects and pathogens:

- Pest Control : The application of this compound in agrochemicals can help manage pest populations without the adverse effects associated with synthetic pesticides. Their natural origin makes them appealing for use in organic farming practices .

- Soil Health : Isothiocyanates contribute to soil health by suppressing soil-borne pathogens, thus enhancing crop yield and quality .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cancer Treatment Synergy : A study explored the combination of this compound with conventional chemotherapy drugs. Results indicated that this combination significantly enhanced the anticancer efficacy compared to monotherapy, suggesting a potential clinical application in cancer treatment protocols .

- Anti-inflammatory Drug Development : Another case study focused on synthesizing derivatives of this compound aimed at developing new anti-inflammatory agents. These derivatives showed promising results in vitro, indicating their potential for further development into therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis; modulates signaling pathways | , |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |

| Antimicrobial | Effective against bacteria and fungi | , |

Data Table: Synthetic Methods Overview

Wirkmechanismus

The mechanism of action of 2,3-Difluorophenyl isothiocyanate involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The compound can also induce oxidative stress by generating reactive oxygen species, which can lead to cell damage and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Difluorophenyl isothiocyanate

- 2,6-Difluorophenyl isothiocyanate

- Phenyl isothiocyanate

Uniqueness

2,3-Difluorophenyl isothiocyanate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Biologische Aktivität

2,3-Difluorophenyl isothiocyanate (DFPIC) is a compound that belongs to the class of isothiocyanates, which are known for their diverse biological activities. This article delves into the biological activity of DFPIC, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Isothiocyanates, including DFPIC, exert their biological effects primarily through their reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, influencing various biochemical pathways.

Key Mechanisms:

- Covalent Bond Formation: DFPIC can react with amino groups in proteins, leading to stable thiourea linkages. This reaction can modulate enzyme activity and protein function.

- Enzyme Inhibition: DFPIC has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

- Antioxidant Activity: The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Pharmacological Properties

The pharmacological profile of DFPIC includes anti-inflammatory, anticarcinogenic, and antimicrobial activities. These properties make it a candidate for further research in therapeutic applications.

Biological Activities:

- Anticancer Effects: DFPIC has been associated with inducing apoptosis in cancer cells. Research indicates that compounds containing isothiocyanate groups can disrupt cell growth and promote cell death in various cancer cell lines.

- Anti-inflammatory Activity: DFPIC has shown potential in reducing inflammation, which is beneficial in the context of chronic diseases where inflammation plays a key role .

- Antimicrobial Properties: Preliminary studies suggest that DFPIC may possess antimicrobial effects, although further research is needed to establish its efficacy against specific pathogens.

Case Studies

Several studies have explored the biological activity of DFPIC and related compounds. Below are notable findings:

Biochemical Analysis

The biochemical properties of DFPIC are crucial for understanding its mechanism of action:

- Physical Properties:

- Boiling Point: 49-50 °C at 04 mmHg

- Density: ~1.3 g/mL

These properties influence its pharmacokinetics and bioavailability.

Cellular Effects:

DFPIC affects cellular processes such as:

- Modulation of gene expression related to oxidative stress response.

- Alteration of signaling pathways involved in cell survival and apoptosis.

Eigenschaften

IUPAC Name |

1,2-difluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMTMXKVJBKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374277 | |

| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363179-57-1 | |

| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.